Lipophilicity Advantage of the Trifluoromethyl Group Over Non-Fluorinated Phthalazines
The presence of the trifluoromethyl group in 1,4-Dichloro-6-(trifluoromethyl)phthalazine confers a distinct lipophilicity advantage compared to its non-fluorinated counterpart, 1,4-dichlorophthalazine. While the exact logP of 1,4-dichlorophthalazine is not readily available in public databases, the predicted logP for 1,4-Dichloro-6-(trifluoromethyl)phthalazine is 3.29 . This value, which is higher than typical for unsubstituted phthalazines (which often have logP values <2.0), suggests improved membrane permeability, a critical factor for intracellular target engagement and oral bioavailability in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP: 3.29 |
| Comparator Or Baseline | 1,4-Dichlorophthalazine (logP not specified, but expected to be lower due to absence of -CF3 group) |
| Quantified Difference | Not calculable with exact comparator data; qualitative increase in lipophilicity due to -CF3 substitution. |
| Conditions | Predicted value based on molecular structure |
Why This Matters
Higher logP correlates with enhanced passive membrane diffusion, which is a key determinant of cellular uptake and oral bioavailability, making the fluorinated analog a more promising starting point for lead optimization in medicinal chemistry.
- [1] Waring, M. J., 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, vol. 5, no. 3, pp. 235-248, 2010. View Source
